![molecular formula C11H13ClN2O2 B018953 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide CAS No. 103405-98-7](/img/structure/B18953.png)
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide
描述
Synthesis Analysis
The synthesis of related compounds involves multi-component condensation reactions, employing starting materials such as N-(2-chlorophenyl)-acetoacetamide, aromatic aldehydes, and primary amines. These reactions, noted for their simplicity, eco-friendliness, and high yield, offer a potential route for the synthesis of "2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide" under similar experimental conditions (Suresh, Swamy, & Reddy, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds reveals specific orientations related to the N—H bond and methyl substituents, affecting the overall molecular conformation. For instance, certain N-(dimethylphenyl)acetamides show the N—H bond syn to methyl substituents, influencing molecular interactions and stability (Gowda et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving similar acetamides typically involve intermolecular N—H⋯O hydrogen bonding, which plays a significant role in their reactivity and interaction with other molecules. The presence of chloro and methyl groups can affect the electron density and reactivity of the carbonyl group, impacting the compound's behavior in chemical transformations (Gowda et al., 2007).
Physical Properties Analysis
The physical properties of "2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide" can be inferred from related compounds, which exhibit specific crystalline structures and hydrogen bonding patterns. These aspects are crucial for determining solubility, melting points, and other physical parameters (P. Jansukra et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be deduced from the compound's structure and existing interactions. The electron-withdrawing effect of the chloro group and the electron-donating effect of the methyl groups influence the compound's acidity, basicity, and nucleophilicity. These properties are essential for predicting the compound's behavior in chemical reactions and its interaction with various reagents (Arjunan et al., 2012).
科学研究应用
Photovoltaic Efficiency and Ligand Interactions
Studies have investigated the photovoltaic efficiency and ligand interactions of bioactive benzothiazolinone acetamide analogs, revealing their potential as photosensitizers in dye-sensitized solar cells due to good light harvesting efficiency and favorable energy of electron injection. The research also explored non-linear optical activity and molecular docking with Cyclooxygenase 1, indicating potential for diverse applications in solar energy conversion and biochemical interactions (Mary et al., 2020).
Synthesis and Bronchodilatory Activity
The synthesis of new 4-Aryl-3,5-bis(2-chlorophenyl)carbamoyl-2,6-dimethyl-1,4-dihydropyridines and their 1-Substituted Analogues has been explored, showcasing a method for producing compounds with potential bronchodilatory activity. These findings demonstrate the chemical versatility of acetamide derivatives in therapeutic applications (Suresh et al., 2007).
Herbicide Action and Environmental Impact
Research into chloroacetamide herbicides, such as alachlor and metazachlor, has provided insights into their selective pre-emergent or early post-emergent actions. These studies contribute to understanding the environmental and agricultural impacts of such compounds (Weisshaar & Böger, 1989).
Copper(I) Complexes for Chemical Analysis
The structural variation in copper(I) complexes with pyridylmethylamide ligands, including those similar in structure to 2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide, has been analyzed. This research aids in the development of new materials with potential applications in catalysis and material science (Yang et al., 2007).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The synthesis of 2-(Substituted phenoxy) Acetamide Derivatives has shown potential anticancer, anti-inflammatory, and analgesic activities, highlighting the therapeutic possibilities of acetamide derivatives in medical research (Rani et al., 2014).
Structural Aspects in Material Science
Investigations into the structural aspects of salt and inclusion compounds of 8-hydroxyquinoline-based amides have revealed interesting properties that could be beneficial for material science and fluorescence applications (Karmakar et al., 2007).
安全和危害
属性
IUPAC Name |
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-9(5-8(7)2)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEMANOFVYDQII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427909 | |
| Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
CAS RN |
103405-98-7 | |
| Record name | 2-Chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



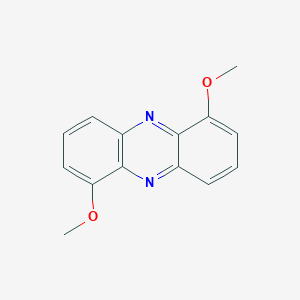
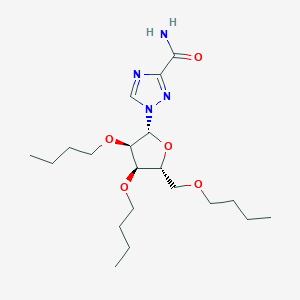
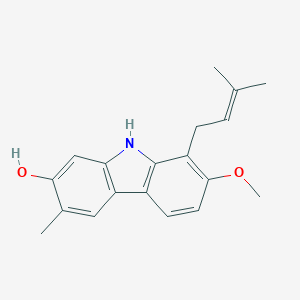
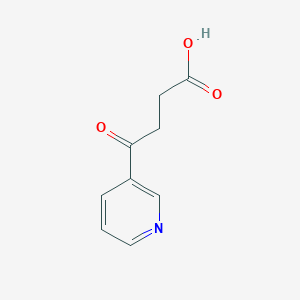
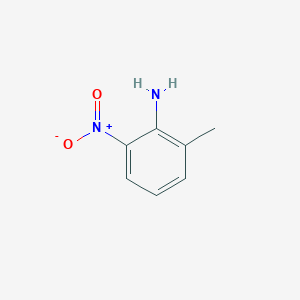
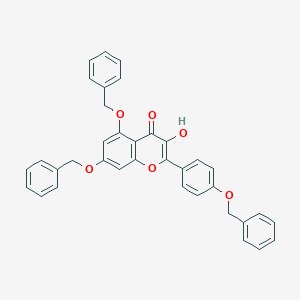
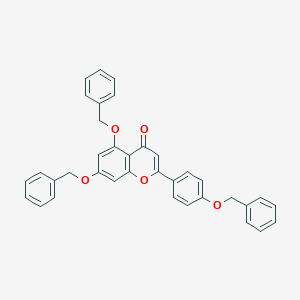
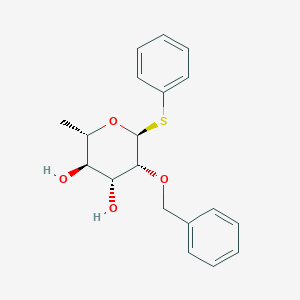
![(1alpha)-4-(Chloromethyl)-7-oxo-8beta-amino-2-thia-6-azabicyclo[4.2.0]octa-4-ene-5-carboxylic acid 4-methox](/img/structure/B18909.png)
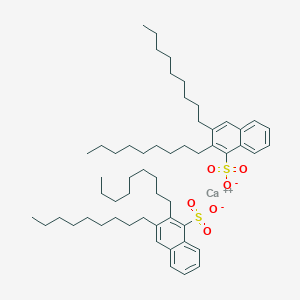

![(E,3R,6R)-6-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-1,2,3-triol](/img/structure/B18913.png)

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)